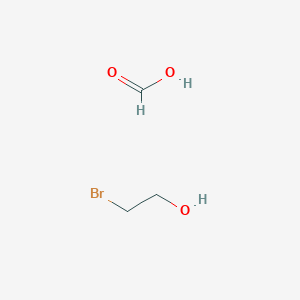

Ethanol, 2-bromo-, formate

Description

Overview of Formate (B1220265) Esters as Synthetic Intermediates

Formate esters are a class of organic compounds that serve valuable roles in synthetic chemistry. mdpi.com Their primary application is as a protecting group for alcohols, a crucial step in the synthesis of complex molecules like pharmaceuticals where selective reactions are necessary. tandfonline.com The formylation of alcohols is a common protection strategy, and various methods have been developed to synthesize these formate esters. tandfonline.com

Formamides, which are structurally related to formate esters, are also important intermediates in the synthesis of fungicides and pharmaceuticals. nih.gov The conversion of alcohols and amines into their formylated derivatives is a key transformation in organic synthesis. tandfonline.comnih.gov These methods range from stoichiometric reactions using formylating agents to catalytic processes. nih.gov For instance, gold nanoparticle catalysis has been employed for the aerobic oxidative coupling of alcohols with paraformaldehyde to produce formate esters. nih.govresearchgate.net Other methods include acid-catalyzed transesterification with ethyl formate and direct esterification with formic acid. nih.gov

| Method | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Enzymatic Esterification | Formic acid, Phenethyl alcohol, Novozym 435 (lipase) | High conversion yield (95.92%) under optimized conditions. | mdpi.com |

| Aerobic Oxidative Coupling | Alcohol, Paraformaldehyde, Au/TiO₂ catalyst | Proceeds via an intermediate hemiacetal; catalyst is recyclable. | nih.govresearchgate.net |

| Palladium-Catalyzed Synthesis | Aryl halides, Formic acid, Palladium catalyst | Good yields achieved under mild reaction conditions. | researchgate.net |

| Acid-Catalyzed Dehydration | Amine, Formic acid, Toluene (B28343) (with Dean-Stark trap) | A classic method involving the removal of water to drive the reaction. | nih.gov |

Significance of Bromoethyl Moieties in Organic Transformations and Functionalization Strategies

The bromoethyl group (-CH₂CH₂Br) is a highly significant functional group in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making compounds containing this moiety susceptible to nucleophilic substitution reactions. bloomtechz.com This reactivity allows for the introduction of a wide array of other functional groups, which is a cornerstone of building complex molecular architectures for pharmaceuticals and agrochemicals.

Bromoethyl-containing compounds are frequently used as alkylating agents. orgsyn.org The bromoethyl group's electrophilic nature facilitates reactions with various nucleophiles, including amines, thiols, and alcohols. This versatility makes it a valuable tool for creating new carbon-carbon and carbon-heteroatom bonds. For example, bis(2-bromoethyl)amine (B3022162) is used to synthesize heterocyclic compounds like thiazolines, and (2-Bromoethyl)benzene is a common substrate for SN2 reactions. bloomtechz.com The dual functionality of a molecule containing a bromoethyl group and another reactive site, such as a sulfonamide, provides unique synthetic opportunities for creating derivatives used in medicinal chemistry.

| Reactant | Reaction Type | Application/Product | Reference |

|---|---|---|---|

| 4-(2-Bromoethyl)tetrahydropyran | Nucleophilic Substitution | Introduction of various functional groups for synthesizing complex molecules. | |

| Bis(2-bromoethyl)amine | S-alkylation-cyclodeamination | Synthesis of thiazolines and thiazines. | |

| (2-Bromoethyl)benzene | SN2 Nucleophilic Substitution | A versatile substrate for introducing the phenethyl group. | bloomtechz.com |

| N-(2-bromoethyl)methanesulfonamide | Nucleophilic Substitution | Serves as a building block for more complex molecules in medicinal chemistry. |

Current Research Trajectories and Identified Knowledge Gaps in the Chemistry of 2-Bromoethyl Formate

A comprehensive review of current chemical literature reveals a significant knowledge gap specifically concerning 2-bromoethyl formate. While its structural isomers, such as 2-bromopropanoic acid and methyl 2-bromoacetate, are known, dedicated studies on the synthesis, reactivity, and application of 2-bromoethyl formate are scarce. docbrown.info The compound is primarily noted as a structural possibility rather than a well-characterized reagent.

The research trajectory for a molecule like 2-bromoethyl formate would logically involve leveraging its bifunctional nature. The bromoethyl group provides a handle for nucleophilic substitution, while the formate ester could act as a protecting group or a precursor to other functionalities. The compound could theoretically be used as a formylating agent that simultaneously introduces a bromoethyl tag, enabling subsequent chemical modifications.

The lack of dedicated research means that its physical and chemical properties are not extensively documented. However, by comparing it to structurally similar and well-characterized compounds like 2-bromoethyl acetate (B1210297) and 2-bromoethyl benzoate (B1203000), we can infer its likely characteristics. This comparison highlights the need for fundamental research to synthesize and characterize 2-bromoethyl formate, explore its reactivity with various nucleophiles and under different reaction conditions, and evaluate its potential as a novel synthetic intermediate.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Reference |

|---|---|---|---|---|---|

| Ethanol (B145695), 2-bromo-, formate (2-Bromoethyl formate) | C₃H₅BrO₂ | 152.97 (calculated) | Not available | Not available | docbrown.info |

| Ethanol, 2-bromo-, acetate (2-Bromoethyl acetate) | C₄H₇BrO₂ | 167.00 | 159 | 1.514 at 25 °C | synquestlabs.comsigmaaldrich.com |

| Ethanol, 2-bromo-, benzoate (2-Bromoethyl benzoate) | C₉H₉BrO₂ | 229.07 | 157-159 / 20 mmHg | 1.445 at 25 °C | chemicalbook.comnih.govchemsrc.com |

Properties

CAS No. |

6065-67-4 |

|---|---|

Molecular Formula |

C3H7BrO3 |

Molecular Weight |

170.99 g/mol |

IUPAC Name |

2-bromoethanol;formic acid |

InChI |

InChI=1S/C2H5BrO.CH2O2/c3-1-2-4;2-1-3/h4H,1-2H2;1H,(H,2,3) |

InChI Key |

QCQKNBVMOOMMRJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)O.C(=O)O |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 2 Bromoethyl Formate and Its Precursors

Investigation of Reaction Intermediates and Transition States

The formation of 2-bromoethyl formate (B1220265) likely proceeds through several potential transient species, depending on the specific reactants and catalysts employed. The following subsections explore the plausible involvement of aziridinium (B1262131) ions, Vilsmeier-type intermediates, radical species, and phosphonium (B103445) ylides in the synthesis of this compound.

The presence of a bromine atom and a hydroxyl group on adjacent carbons in 2-bromoethanol (B42945) suggests the potential for intramolecular cyclization to form an aziridinium ion equivalent, more accurately a protonated or activated aziridine (B145994), under certain conditions. While aziridines are typically formed from amines, the neighboring group participation of the hydroxyl group's oxygen atom can facilitate the displacement of the bromide, leading to a cyclic oxiranium ion intermediate. However, in the context of reactions involving nitrogen-containing reagents or solvents, the formation of nitrogen-based three-membered rings is a possibility.

In reactions where a nitrogen-containing species is present, such as in the presence of an amine catalyst or a formamide (B127407) solvent, the initial activation of 2-bromoethanol could lead to an intermediate susceptible to intramolecular attack by the nitrogen atom. For instance, activation of the hydroxyl group by a catalyst could make it a better leaving group, allowing the nitrogen to displace it and form an aziridinium ion. Conversely, the bromide could be displaced by a nitrogen nucleophile.

Although direct experimental evidence for an aziridinium ion intermediate in the specific synthesis of 2-bromoethyl formate is not extensively documented, the reactivity of related N-(2-bromoethyl) compounds strongly supports this possibility. oup.comacs.org The formation of aziridinium ions is a well-established phenomenon in the reactions of molecules containing a 2-haloethylamino moiety. nih.govrutgers.edulibretexts.org These cyclic intermediates are highly reactive and susceptible to ring-opening by nucleophiles. In the context of formate ester synthesis, a formate anion or formic acid could act as the nucleophile, attacking the aziridinium ion to yield the final product.

The general scheme for the formation of an aziridinium ion from a precursor and its subsequent reaction can be depicted as follows:

Scheme 1: General Formation and Ring-Opening of an Aziridinium Ion Intermediate

The regioselectivity of the nucleophilic attack on the aziridinium ion would be a critical factor in determining the final product structure.

The Vilsmeier-Haack reaction is a well-established method for the formylation of various substrates, and its reagents can also be employed to convert alcohols into esters. organic-chemistry.orgscirp.org The active species in this reaction, the Vilsmeier reagent, is typically a chloroiminium ion, such as that formed from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researcher.lifemychemblog.com

The proposed mechanism for the formation of 2-bromoethyl formate using a Vilsmeier-type reagent would involve the initial activation of 2-bromoethanol by the Vilsmeier reagent. The alcohol's oxygen atom would attack the electrophilic carbon of the iminium ion, leading to the formation of an intermediate adduct. This adduct would then undergo further transformation, likely involving the departure of the dimethylamino group and the formation of the formate ester.

A plausible mechanistic pathway is outlined below:

Formation of the Vilsmeier Reagent: DMF + POCl₃ → [ClCH=N⁺(CH₃)₂] [PO₂Cl₂⁻] (Vilsmeier Reagent) researcher.life

Activation of 2-Bromoethanol: The hydroxyl group of 2-bromoethanol attacks the electrophilic Vilsmeier reagent.

Formation of the Formate Ester: The resulting intermediate collapses, with the formate group being transferred to the bromoethyl moiety and the elimination of dimethylamine (B145610) and other byproducts.

The Vilsmeier reagent serves as a source of an activated formyl group, facilitating the esterification under mild conditions. organic-chemistry.org The reaction's progression and selectivity can be influenced by the nature of the formamide and the activating agent used to generate the Vilsmeier reagent. researchgate.net

Table 1: Key Species in the Vilsmeier-Haack Formylation of an Alcohol

| Species | Role |

| Dimethylformamide (DMF) | Precursor to the Vilsmeier reagent |

| Phosphorus Oxychloride (POCl₃) | Activating agent |

| Chloroiminium Ion | The electrophilic Vilsmeier reagent |

| 2-Bromoethanol | Nucleophile (substrate) |

| Formate Ester | Final product |

Radical-mediated reactions offer an alternative pathway for the formation of C-O bonds, and thus could be involved in the synthesis of 2-bromoethyl formate. The generation of a 2-bromoethyl radical or a formate radical could initiate a chain reaction leading to the desired product.

One plausible scenario involves the homolytic cleavage of a precursor to generate a 2-bromoethyl radical. This could potentially be achieved through the use of a radical initiator or via photolysis of a suitable starting material. The 2-bromoethyl radical could then react with a source of the formate group, such as formic acid or a formate salt, to form the final product.

Alternatively, a radical could be generated on the formate moiety. For instance, the reaction of formic acid with a strong oxidizing agent could produce a formyloxyl radical (HCOO•). This radical could then add to an unsaturated precursor like vinyl bromide. However, the direct addition of a formyloxyl radical to a C-Br bond is less common.

A more likely radical pathway might involve the reaction of a 2-bromoethyl radical with a suitable oxygen-containing molecule. While direct evidence for a radical mechanism in the synthesis of 2-bromoethyl formate is not prominent in the literature, related radical reactions provide a basis for speculation. For example, the radical-mediated bromination of substrates is a well-known process. organic-chemistry.org Furthermore, radical additions to alkenes and alkynes are common synthetic strategies. escholarship.orgacs.org

A hypothetical radical chain mechanism could involve the following steps:

Initiation: Generation of a radical initiator (e.g., from AIBN).

Propagation:

The initiator radical abstracts a hydrogen from a suitable donor, or a bromine atom from a precursor to form a 2-bromoethyl radical.

The 2-bromoethyl radical reacts with a formate source.

Termination: Combination of two radical species.

Computational studies and experimental evidence from related systems, such as the radical-mediated reactions of other bromo-compounds, would be necessary to fully characterize the potential involvement of radical species in the synthesis of 2-bromoethyl formate. warwick.ac.uk

Phosphonium ylides are versatile reagents and catalysts in organic synthesis, most famously in the Wittig reaction for alkene formation. masterorganicchemistry.comwikipedia.org However, their utility extends to other transformations, including acting as nucleophilic catalysts. In the context of esterification, a phosphonium ylide could potentially catalyze the formation of 2-bromoethyl formate.

A hypothetical catalytic cycle involving a phosphonium ylide could proceed as follows:

Ylide Formation: A phosphine (B1218219) reacts with a suitable precursor to form a phosphonium ylide.

Activation of Formic Acid: The nucleophilic ylide reacts with formic acid to form a phosphonium formate intermediate. This intermediate is now a more potent acylating agent.

Acyl Transfer: The activated formate group is transferred to 2-bromoethanol, forming 2-bromoethyl formate and regenerating the phosphonium ylide.

Catalyst Regeneration: The phosphonium ylide re-enters the catalytic cycle.

This type of catalysis, where the ylide acts as a nucleophilic catalyst to activate a carboxylic acid, is plausible but not extensively documented for the specific case of 2-bromoethyl formate synthesis. The stability and reactivity of the proposed phosphonium formate intermediate would be key to the viability of such a cycle. The field of phosphonium ylide catalysis is an emerging area, with their potential as multifunctional organocatalysts being actively explored. researchgate.netrsc.org

Table 2: Proposed Intermediates in a Phosphonium Ylide Catalyzed Esterification

| Intermediate | Description |

| Phosphonium Ylide | The active catalyst |

| Phosphonium Formate | An activated acylating agent |

| 2-Bromoethyl Formate | The final product |

Further research, including kinetic studies and the isolation or spectroscopic observation of the proposed intermediates, would be required to validate this mechanistic hypothesis.

Kinetics and Thermodynamics of Reaction Pathways

The rate and efficiency of the synthesis of 2-bromoethyl formate are governed by the kinetics and thermodynamics of the underlying reaction pathway. Key parameters include the rate-determining step and the activation energies of the elementary steps.

For the various potential pathways to 2-bromoethyl formate:

Aziridinium Ion Pathway: The formation of the aziridinium ion or its subsequent ring-opening by the formate nucleophile could be the rate-determining step. The activation energy would be influenced by the stability of the aziridinium ion and the nucleophilicity of the formate. Computational studies on similar systems have shown that the activation barrier for the alkylation of an imidazole (B134444) ring by a bromoethyl group can be significant, on the order of 20-44 kcal/mol, depending on the reaction conditions and the site of attack. nih.gov

Vilsmeier-Type Pathway: The formation of the Vilsmeier reagent or its reaction with 2-bromoethanol could be rate-limiting. The electrophilicity of the Vilsmeier reagent and the nucleophilicity of the alcohol are key factors.

Radical Pathway: The initiation step, generating the initial radical species, is often the rate-determining step in radical chain reactions. The activation energy will depend on the strength of the bond being homolytically cleaved.

Phosphonium Ylide Pathway: The formation of the phosphonium ylide or the subsequent acyl transfer step could be rate-determining. Computational studies on related phosphine-catalyzed reactions have determined activation barriers for various steps in the catalytic cycle. For example, in a phosphine-catalyzed hexamerization of 2-(bromomethyl)acrylates, the activation barriers for the cycloaddition steps were calculated to be in the range of 9.2 to 15.6 kcal/mol. acs.org

Table 3: Factors Influencing Activation Energy in Proposed Mechanisms

| Mechanistic Pathway | Key Factors Affecting Activation Energy |

| Aziridinium Ion | Stability of the aziridinium ion, nucleophilicity of formate |

| Vilsmeier-Type | Electrophilicity of the Vilsmeier reagent, nucleophilicity of 2-bromoethanol |

| Radical | Strength of the bond undergoing homolysis in the initiation step |

| Phosphonium Ylide | Stability of the ylide, reactivity of the activated acyl intermediate |

Experimental kinetic studies, such as monitoring the reaction progress over time under different concentrations and temperatures, would be necessary to determine the rate law and activation parameters for the synthesis of 2-bromoethyl formate. Such studies would provide valuable insights into which of the proposed mechanisms is operative and how to best control the reaction.

Thermodynamic Feasibility of Proposed Mechanisms

The thermodynamic feasibility of a chemical reaction, including those involving 2-bromoethyl formate and its precursors, is determined by the change in Gibbs free energy (ΔG). A reaction is considered spontaneous or feasible if the ΔG value is negative. savemyexams.com The Gibbs equation, ΔG° = ΔH° - TΔS°, relates this feasibility to the change in enthalpy (ΔH°, the heat of reaction), the change in entropy (ΔS°, the degree of disorder), and the temperature (T) in Kelvin. savemyexams.com

For reactions involving 2-bromoethyl formate, such as its synthesis or subsequent transformations, a comprehensive thermodynamic analysis would require specific data for each proposed mechanistic step. While detailed experimental thermodynamic data for every reaction of 2-bromoethyl formate is not extensively documented, feasibility can be predicted using computational quantum chemistry methods. researchgate.net These methods calculate the energies of reactants, products, and transition states, allowing for the estimation of ΔH° and ΔG°. researchgate.netresearchgate.net

The feasibility of a reaction pathway can be assessed by comparing the energy of the products to the reactants. For instance, in studies of related formate-containing compounds, the Gibbs free energy of formation (ΔG⁰f) and enthalpy of formation (ΔH⁰f) have been estimated using group contribution methods to evaluate the thermodynamics of esterification reactions. rsc.org Similarly, the thermodynamics of formate oxidation have been studied, demonstrating that even reactions with a small negative ΔG (as low as -5 kJ/mol) can be bioenergetically feasible under certain conditions. nih.gov

| Parameter | Description | Significance for Feasibility | Citation |

| ΔG° (Gibbs Free Energy) | The energy associated with a chemical reaction that can be used to do work. | A negative value indicates a spontaneous/feasible reaction. A positive value indicates a non-feasible reaction. | savemyexams.com |

| ΔH° (Enthalpy) | The heat absorbed or released during a reaction at constant pressure. | Exothermic reactions (negative ΔH°) are often, but not always, feasible. | savemyexams.com |

| ΔS° (Entropy) | A measure of the disorder or randomness of a system. | Reactions that increase disorder (positive ΔS°) are favored. | savemyexams.com |

| Activation Energy (Ea) | The minimum energy required to initiate a reaction. | While not a thermodynamic parameter, it determines the kinetic feasibility (reaction rate). A high Ea can make a thermodynamically feasible reaction impractically slow. | rsc.org |

Stereochemical and Regiochemical Control

In reactions involving 2-bromoethyl formate, controlling the regiochemistry (where a reaction occurs on the molecule) and stereochemistry (the 3D arrangement of atoms) is crucial for synthesizing specific target molecules.

Factors Governing Regioselectivity (e.g., β-Amino Group Influence)

Regioselectivity in reactions of 2-bromoethyl formate and its analogs is dictated by the electronic and steric properties of the molecule and any directing groups present. A key example of a directing group is a β-amino group, as seen in precursors like β-amino alcohols or in related β-haloethylamines.

The influence of a β-amino group is most prominently observed in its ability to participate in intramolecular reactions, leading to the formation of a cyclic intermediate, typically an aziridinium ion. researchgate.net This phenomenon, known as neighboring group participation, can profoundly influence the regioselectivity of a reaction. When a β-amino alcohol is converted into a derivative with a good leaving group at the hydroxyl position (analogous to the bromo- group in 2-bromoethyl formate), the nitrogen atom can attack the carbon bearing the leaving group, forming a strained three-membered aziridinium ring. researchgate.net

Subsequent attack by an external nucleophile on this aziridinium intermediate dictates the final regiochemistry. The site of the nucleophilic attack is influenced by several factors:

Steric Hindrance : Nucleophiles will preferentially attack the least sterically hindered carbon of the aziridinium ring.

Electronic Effects : Substituents on the ring can electronically bias one carbon over the other, making it more electrophilic and thus more susceptible to attack. mdpi.com

Catalyst Control : In some systems, the choice of catalyst can override the inherent substrate bias, directing the nucleophile to a specific position to achieve catalyst-controlled regioselectivity. rsc.org

For example, in the ring-opening of unsymmetrical epoxides (structurally related to the aziridinium intermediate) to form β-amino alcohols, catalyst systems have been developed that deliver the nucleophile with high regioselectivity, even when the two carbons are sterically and electronically similar. rsc.org Similarly, in the synthesis of vic-diamines from chiral β-amino alcohols, the regioselectivity of the aziridine ring-opening by a nucleophile like azide (B81097) (HN₃) was found to be highly specific, resulting in a single regioisomer. mdpi.com DFT computations have been used to explain the regioselectivity of oxirane ring-opening in related systems, attributing the control to conformational effects that favor one pathway over another. beilstein-journals.org

| Influencing Factor | Mechanism of Control | Example System | Citation |

| Neighboring Group Participation | Intramolecular attack by a β-amino group forms a cyclic aziridinium ion intermediate. | Rearrangement of β-amino alcohols. | researchgate.net |

| Steric Hindrance | Nucleophiles attack the least sterically hindered carbon of the cyclic intermediate. | Nucleophilic ring-opening of terminal epoxides. | rsc.org |

| Electronic Bias | Substituents activate or deactivate a position towards nucleophilic attack. | Phenyl-substituted aziridines are attacked at the phenyl-bearing carbon. | mdpi.com |

| Catalyst Control | A catalyst directs the incoming nucleophile to a specific site, overriding substrate bias. | Cationic aluminum salen catalysts in nucleophilic ring-opening of epoxides. | rsc.org |

| Conformational Effects | The preferred 3D conformation of the intermediate directs the trajectory of nucleophilic attack. | Ring-opening of cyclooctene-derived epoxides. | beilstein-journals.org |

Inducement and Retention of Stereochemistry

The stereochemical outcome of reactions involving 2-bromoethyl formate is governed by the reaction mechanism.

Inducement of Stereochemistry: Asymmetric synthesis aims to create new stereogenic centers with a preference for one enantiomer or diastereomer. This can be achieved by using chiral auxiliaries, catalysts, or reagents. scispace.com For instance, in catalytic enantioselective additions to ketones bearing halomethyl groups, a chiral catalyst can create a chiral environment that favors the addition of a nucleophile to one specific face of the ketone, resulting in high enantiomeric excess. nih.gov The steric and electronic properties of the halogen (including bromine) play a distinct role in the level of stereochemical control achieved. nih.gov Diastereoselectivity can be induced in cyclization reactions where a pre-existing stereocenter on the molecule influences the geometry of the transition state, favoring the formation of one diastereomer over another. cardiff.ac.uk

Retention and Inversion of Stereochemistry:

Inversion of Stereochemistry: This is the hallmark of the Sₙ2 mechanism. As a primary alkyl halide, 2-bromoethyl formate is a good candidate for Sₙ2 reactions. In this mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion), resulting in a predictable inversion of the stereochemical configuration at that carbon. bloomtechz.com

Retention of Stereochemistry: This outcome is less common but can occur through several mechanisms. One possibility is a "double inversion" pathway. For example, if a neighboring group (like the oxygen of the formate group or a nearby functional group) first displaces the bromide intramolecularly (first inversion), forming a cyclic intermediate, a subsequent Sₙ2 attack by an external nucleophile on this intermediate will cause a second inversion. The net result of two successive inversions is retention of the original stereochemistry. acs.org Organometallic complexes have also been shown to facilitate reactions that proceed with retention of stereochemistry. scispace.com

The ability to control whether a reaction proceeds with retention or inversion is fundamental to complex molecule synthesis. In the synthesis of vic-diamines, for example, different strategies were employed to access different diastereomers. Direct internal Mitsunobu reaction of a β-amino alcohol led to an aziridine (involving one inversion), and its subsequent ring-opening by an azide led to another inversion, resulting in a product with the same configuration as the starting material (net retention). mdpi.com This highlights how a sequence of controlled stereochemical steps can be used to achieve a desired outcome.

Advanced Applications of 2 Bromoethyl Formate in Organic Synthesis

Role as a Key Synthetic Building Block

The dual functionality of 2-bromoethyl formate (B1220265) allows for its use as a versatile building block in the construction of more complex molecules. It provides a straightforward method for introducing two distinct and reactive functionalities into a molecular framework.

The primary utility of 2-bromoethyl formate lies in its ability to introduce a bromoethyl group and a masked formyl group (in the form of a formate ester) simultaneously. The bromoethyl moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles such as amines, thiols, and carbanions. This allows for the attachment of the -CH2CH2Br fragment to a variety of substrates.

Following the introduction of the bromoethyl group, the formate ester can be hydrolyzed under acidic or basic conditions to reveal a primary alcohol. This alcohol can then be oxidized to an aldehyde (a formyl group), providing a two-step sequence for the introduction of a formyl-ethyl group. This strategy is valuable in the synthesis of heterocycles and other complex targets where a protected aldehyde is required.

The reactivity of the bromoethyl group is characteristic of primary alkyl halides, making it susceptible to both SN2 reactions and, under certain conditions, elimination reactions. The presence of the formate ester can influence the reactivity of the bromoethyl group through electronic effects.

The ability to introduce both a reactive halogen and a latent aldehyde functionality makes 2-bromoethyl formate a useful precursor for building complex molecular structures. For instance, the bromoethyl group can be used to alkylate a nucleophilic substrate, and the resulting product can then undergo further transformations at the formate ester position.

One potential application is in the synthesis of polyfunctionalized acyclic molecules. A nucleophile can displace the bromide, and subsequent manipulation of the formate ester can introduce another point of diversity. This step-wise functionalization is a key strategy in combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Furthermore, the bromoethyl group can participate in the formation of cyclic structures. For example, intramolecular cyclization of a substrate containing both a nucleophilic center and a bromoethyl group introduced via 2-bromoethyl formate can lead to the formation of various heterocyclic systems. The specific ring size and substitution pattern would depend on the nature of the starting material and the reaction conditions. The formate group can be carried through several synthetic steps as a stable protecting group for the eventual hydroxyl or aldehyde functionality. rsc.org

Participation in Modern Catalytic Transformations

The reactivity of the carbon-bromine bond in 2-bromoethyl formate makes it a suitable candidate for a variety of modern catalytic cross-coupling reactions. These advanced synthetic methods offer efficient and selective ways to form new carbon-carbon and carbon-heteroatom bonds.

Recent advancements in photoredox catalysis have enabled the use of alkyl bromides in cross-coupling reactions that were previously challenging. nih.govacs.orgacs.org Photochemical nickel-catalyzed cross-couplings, in particular, have emerged as a powerful tool for the formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. nih.govchinesechemsoc.org In such reactions, a photosensitizer absorbs light and initiates a single-electron transfer (SET) process, leading to the formation of an alkyl radical from the alkyl bromide. acs.orgchinesechemsoc.org

2-Bromoethyl formate, as a primary alkyl bromide, could potentially participate in these transformations. The generated 2-formyloxyethyl radical could then engage with a nickel catalyst to form an organonickel intermediate, which would subsequently undergo cross-coupling with a suitable partner, such as an aryl halide or another alkyl halide. acs.orgchinesechemsoc.org This would allow for the direct introduction of the formyloxyethyl moiety into a variety of molecular scaffolds under mild conditions. The reaction's success would depend on the compatibility of the formate ester with the catalytic cycle.

Table 1: Potential Photochemical Nickel-Catalyzed Cross-Coupling of 2-Bromoethyl Formate

| Reaction Component | Role | Example |

| 2-Bromoethyl formate | Alkyl radical precursor | Substrate |

| Nickel Catalyst | Cross-coupling mediator | Ni(cod)₂ |

| Photosensitizer | Light-absorbing initiator | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ researchgate.net |

| Coupling Partner | Aryl or Alkyl Halide | Aryl Bromide |

| Reductant/Base | Facilitates catalytic cycle | Amine or Carbonate |

This methodology offers a significant advantage over traditional methods by avoiding the need for pre-formed organometallic reagents and often proceeding under milder conditions. acs.orgacs.org

Phosphine (B1218219) catalysis has become a prominent strategy for the construction of complex cyclic and polycyclic systems from simple starting materials. unimi.itnih.gov These reactions often proceed through a series of controlled bond-forming events, known as domino or cascade reactions. One such reaction is the phosphine-catalyzed hexamerization of activated alkenes, such as 2-(bromomethyl)acrylates. unimi.it

While 2-bromoethyl formate itself is not an activated alkene, it could potentially be a precursor to substrates for such reactions. For example, conversion of the formate ester to an acrylate (B77674) would yield 2-bromoethyl acrylate. This molecule, possessing both the bromoethyl group and the Michael acceptor functionality of the acrylate, could then participate in phosphine-catalyzed domino reactions. nih.govrsc.orgorganic-chemistry.org The initial addition of a phosphine to the acrylate would generate a zwitterionic intermediate, which could then react with other molecules of the substrate to build up a complex, polycyclic structure. unimi.itacs.org The bromoethyl group could either be a passive spectator or participate in subsequent intramolecular reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. researchgate.netacs.org While 2-bromoethyl formate does not directly participate in this reaction, it can be readily converted into a derivative that can.

For instance, the bromine atom can be displaced by sodium azide (B81097) to generate 2-azidoethyl formate. This azido-functionalized derivative can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgacs.org This triazole would bear a formyloxyethyl substituent at the 1-position. The formate ester can then be hydrolyzed to the corresponding alcohol, providing a handle for further functionalization.

Table 2: Synthesis of a Triazole Derivative from 2-Bromoethyl Formate via CuAAC

| Step | Reaction | Reactants | Product |

| 1 | Nucleophilic Substitution | 2-Bromoethyl formate, Sodium Azide | 2-Azidoethyl formate |

| 2 | CuAAC | 2-Azidoethyl formate, Terminal Alkyne, Cu(I) Catalyst | 1-(2-Formyloxyethyl)-4-substituted-1H-1,2,3-triazole |

| 3 | Hydrolysis | Triazole from Step 2, Acid or Base | 1-(2-Hydroxyethyl)-4-substituted-1H-1,2,3-triazole |

This strategy allows for the modular and efficient construction of functionalized triazoles, which are important scaffolds in medicinal chemistry and materials science. researchgate.netchemrxiv.org The use of 2-bromoethyl formate as a starting material provides a straightforward entry into this class of compounds.

Oxidative Coupling Reactions

While direct examples of 2-bromoethyl formate in oxidative coupling reactions are not extensively documented, its structure as an α-bromoalkyl ester suggests its potential as a substrate in various palladium- and rhodium-catalyzed processes. Oxidative coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, often proceeding through the generation of a reactive organometallic intermediate.

Palladium-Catalyzed Oxidative Difunctionalization of Alkenes:

A notable application for compounds structurally similar to 2-bromoethyl formate is the palladium-catalyzed oxidative difunctionalization of alkenes. In this type of reaction, an α-carbonyl alkyl bromide can react with an alkene in the presence of a palladium catalyst. The reaction is initiated by a Heck-type insertion of the alkene into a palladium(II) species, followed by trapping of the resulting σ-alkyl palladium(II) intermediate. This method has been successfully applied to a range of α-bromoalkyl esters, ketones, and amides, leading to the synthesis of complex molecules like indolin-2-ones. nih.gov The general mechanism suggests that 2-bromoethyl formate could serve as the alkylating agent in such transformations, reacting with alkenes to introduce a formyloxyethyl group.

Rhodium-Catalyzed Cross-Coupling Reactions:

Rhodium catalysts have also been employed in cross-coupling reactions that could potentially involve 2-bromoethyl formate or its derivatives. For instance, rhodium-catalyzed reactions between 2-bromoethyl aryldiazoacetates and tertiary propargyl alcohols have been reported to yield lactones through a carbene-involved mechanism. cvr.ac.in This highlights the possibility of utilizing the bromoethyl moiety in conjunction with other functional groups to participate in rhodium-catalyzed cascade reactions, leading to the formation of heterocyclic structures.

The table below summarizes potential oxidative coupling reactions where 2-bromoethyl formate could be a viable substrate based on the reactivity of analogous α-bromoalkyl esters.

| Catalyst System | Reactant | Potential Product Class | Reference |

| Palladium(II) Acetate (B1210297) | Alkene | Substituted indolin-2-ones | nih.gov |

| Rhodium(I) Complex | Tertiary Propargyl Alcohol | Lactones | cvr.ac.in |

Palladium-Catalyzed Amination

Palladium-catalyzed amination, a cornerstone of modern organic synthesis, typically involves the cross-coupling of an aryl or alkyl halide with an amine. The bromo-substituent in 2-bromoethyl formate makes it a suitable candidate for such reactions, allowing for the introduction of an amino group and the subsequent formation of valuable building blocks.

While direct palladium-catalyzed amination of 2-bromoethyl formate is not widely reported, the extensive literature on the Buchwald-Hartwig amination of alkyl bromides provides a strong basis for its potential application. rsc.org These reactions generally employ a palladium catalyst in conjunction with a suitable ligand and a base to facilitate the C-N bond formation. The reaction of 2-bromoethyl formate with a primary or secondary amine under these conditions would be expected to yield the corresponding N-(2-formyloxyethyl)amine.

Furthermore, palladium-catalyzed reactions involving amino acid esters have been demonstrated with N-substituted 4-bromo-7-azaindoles, showcasing the compatibility of the ester functionality in such coupling reactions. nih.govbeilstein-journals.org This suggests that the formate group in 2-bromoethyl formate would likely remain intact under typical palladium-catalyzed amination conditions.

The potential products from the palladium-catalyzed amination of 2-bromoethyl formate are versatile intermediates. For example, subsequent hydrolysis of the formate ester would provide access to 2-aminoethanol derivatives, which are important in medicinal chemistry and materials science.

The table below outlines a hypothetical palladium-catalyzed amination of 2-bromoethyl formate with a generic secondary amine.

| Reactants | Catalyst/Ligand | Base | Potential Product |

| 2-Bromoethyl formate, R₂NH | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | N-(2-formyloxyethyl)dialkylamine |

Derivatization Strategies for Analytical and Chromatographic Enhancement

Derivatization is a key strategy in analytical chemistry to improve the detection and separation of analytes. 2-Bromoethyl formate, with its reactive bromine atom, can be utilized in various derivatization schemes to enhance analytical performance.

For compounds that lack a strong chromophore or fluorophore, derivatization is often necessary for sensitive detection by UV-Vis or fluorescence spectroscopy. sci-hub.setandfonline.com The bromoethyl group of 2-bromoethyl formate can serve as a reactive handle to attach a molecule that absorbs light in the UV-visible region or a fluorescent tag.

A common strategy involves the reaction of the bromo-functionalized compound with a nucleophile that contains a chromophoric or fluorophoric moiety. For instance, a phenolic compound with a chromophore could be alkylated with 2-bromoethyl formate to introduce the formyloxyethyl group, which could then be analyzed. Conversely, if 2-bromoethyl formate were the analyte of interest, it could be reacted with a chromophore-containing amine or thiol.

An analogous method has been developed for the determination of residual 2-bromoethylamine (B90993) hydrobromide, where it is derivatized with 4-methoxybenzenesulfonyl chloride (MOBS-Cl) to produce a UV-active product suitable for HPLC-UV detection. researchgate.net A similar approach could be envisioned for 2-bromoethyl formate, where it is first converted to an amine or thiol and then derivatized.

The table below illustrates a potential derivatization reaction for introducing a chromophore.

| Analyte | Derivatizing Agent | Detection Method | Potential Product Feature |

| Phenolic Chromophore | 2-Bromoethyl formate | HPLC-UV/Vis | Chromophore attached to a formyloxyethyl group |

| 2-Aminoethyl formate (from 2-bromoethyl formate) | 4-Methoxybenzenesulfonyl chloride | HPLC-UV | UV-active sulfonamide |

Mass spectrometry (MS) is a powerful analytical technique, but its sensitivity can be limited for compounds with poor ionization efficiency. encyclopedia.pub Chemical derivatization can be employed to introduce a permanently charged group or a moiety that is readily ionizable, thereby enhancing the signal in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. mdpi.comresearchgate.net

The reactive bromine atom in 2-bromoethyl formate makes it a potential precursor for creating such derivatizing agents. A notable example of a reagent with a reactive bromomethyl group is N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B). mdpi.commdpi.com This reagent is used to derivatize acidic compounds, introducing a pre-formed quaternary ammonium (B1175870) ion that significantly enhances detection sensitivity in positive-ion ESI-MS. By analogy, a similar quaternary ammonium salt could be synthesized from 2-bromoethyl formate, which could then be used to tag analytes with functional groups that can react with the bromoethyl moiety.

Additionally, high-throughput screening of reactions using techniques like desorption electrospray ionization mass spectrometry (DESI-MS) often involves rapid reactions such as the alkylation of amines with bromoalkanes. rsc.org 2-Bromoethyl formate could be used in such screening platforms to rapidly assess its reactivity with a library of amines, with the products being directly detected by MS.

The following table presents a hypothetical derivatizing agent based on the structure of 2-bromoethyl formate for enhanced MS detection.

| Analyte Functional Group | Hypothetical Derivatizing Agent from 2-Bromoethyl Formate | Ionization Enhancement |

| Carboxylic acid, Phenol, Thiol | Quaternary ammonium salt of 2-bromoethyl formate | Introduction of a permanent positive charge |

The separation of enantiomers is a critical task in many areas of chemistry, particularly in the pharmaceutical industry. A common strategy for enantiomeric resolution is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent. sci-hub.se The resulting diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC.

If 2-bromoethyl formate were a component of a racemic mixture of a larger chiral molecule, its bromo- or formate functionality could be used for derivatization with a chiral reagent. For example, the formate ester could be hydrolyzed to the corresponding alcohol, which could then be esterified with a chiral carboxylic acid to form diastereomeric esters.

Conversely, 2-bromoethyl formate could be incorporated into a chiral molecule that is then used as a derivatizing agent. The development of enantioselective reactions involving bromo-containing compounds is also relevant. For instance, highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols have been prepared through a catalytic, enantioselective Henry reaction. researchgate.net Such methodologies highlight the potential for creating chiral building blocks from bromo-precursors, which could then be used in diastereoselective synthesis or as chiral derivatizing agents.

The table below outlines a general strategy for the enantioresolution of a racemic alcohol using a chiral acid, illustrating the principle that could be applied to a derivative of 2-bromoethyl formate.

| Racemic Analyte | Chiral Derivatizing Agent | Resulting Products | Separation Method |

| Racemic 2-hydroxyethyl formate (from 2-bromoethyl formate) | Enantiopure chiral carboxylic acid | Diastereomeric esters | HPLC or GC on a non-chiral stationary phase |

Comprehensive Spectroscopic and Diffraction Based Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering detailed insights into the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the distinct chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, which is dictated by the presence of neighboring atoms and functional groups.

For 2-bromoethyl formate (B1220265) (Br-CH₂-CH₂-O-CHO), the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments. The formate proton (H-C=O) typically appears furthest downfield due to the deshielding effect of the carbonyl group. The two methylene groups (-CH₂-) form an ethyl system, appearing as coupled triplets, with the group adjacent to the electronegative oxygen atom resonating at a lower field than the one adjacent to the bromine atom. oregonstate.educhemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing three signals corresponding to the three carbon atoms in different chemical environments. The carbonyl carbon of the formate group is highly deshielded and appears significantly downfield. compoundchem.comlibretexts.org The two methylene carbons are found in the aliphatic region, with their precise shifts influenced by the attached oxygen and bromine atoms. libretexts.orgdocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for Ethanol (B145695), 2-bromo-, formate Predicted values based on analogous structures and substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Formate (-CHO) | ~8.1 | Singlet (s) |

| Methylene (-OCH₂-) | ~4.4 | Triplet (t) |

| Methylene (-CH₂Br) | ~3.6 | Triplet (t) |

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethanol, 2-bromo-, formate Predicted values based on analogous structures and substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~161 |

| Methylene (-OCH₂-) | ~66 |

| Methylene (-CH₂Br) | ~29 |

Two-Dimensional (COSY, HSQC, HMBC) NMR for Atom Connectivity and Stereochemical Assignment

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two or three bonds. In 2-bromoethyl formate, a COSY spectrum would show a critical cross-peak connecting the signals of the two methylene protons (~4.4 ppm and ~3.6 ppm). This correlation unequivocally confirms that these two groups are adjacent, establishing the bromoethyl fragment of the molecule. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). youtube.comresearchgate.net This allows for the unambiguous assignment of carbon resonances based on their attached, and usually more easily assigned, protons. For 2-bromoethyl formate, the HSQC spectrum would show correlations between the proton signal at ~4.4 ppm and the carbon signal at ~66 ppm (-OCH₂-), and between the proton signal at ~3.6 ppm and the carbon signal at ~29 ppm (-CH₂Br).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J couplings). wisc.edu This technique is invaluable for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for 2-bromoethyl formate would include:

A correlation from the formate proton (~8.1 ppm) to the methylene carbon adjacent to the oxygen (~66 ppm), linking the formate group to the bromoethyl moiety.

Correlations from the methylene protons adjacent to the oxygen (~4.4 ppm) to the carbonyl carbon (~161 ppm), further confirming the ester linkage. rsc.orgwisc.edu

Table 3: Key Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Protons (δ, ppm) | Correlating Carbons (δ, ppm) | Inferred Connectivity |

| COSY | ~4.4 (-OCH₂-) ↔ ~3.6 (-CH₂Br) | - | -OCH₂-CH₂Br- |

| HSQC | ~4.4 | ~66 | -OC H₂- |

| ~3.6 | ~29 | -C H₂Br | |

| HMBC | ~8.1 (-CHO) | ~66 (-OCH₂-) | -O-CH₂-CH₂Br |

| ~4.4 (-OCH₂-) | ~161 (C=O) | -O-C=O |

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. udel.edu It is an excellent tool for the rapid identification of key functional groups. The IR spectrum of 2-bromoethyl formate is dominated by absorptions characteristic of the ester and alkyl halide functionalities. nist.govchemicalbook.comspectrabase.com

The most prominent feature is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the formate group, typically observed in the 1725–1705 cm⁻¹ region. libretexts.org Another significant absorption is the C-O stretching vibration of the ester, which appears as a strong band in the 1200–1100 cm⁻¹ range. Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The presence of the carbon-bromine bond is indicated by a C-Br stretching absorption in the fingerprint region, generally between 650 cm⁻¹ and 550 cm⁻¹. vscht.cz

Table 4: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Aliphatic (-CH₂-) | 2980 - 2850 | Medium |

| C=O Stretch | Formate Ester | 1725 - 1705 | Strong |

| C-O Stretch | Ester | 1200 - 1100 | Strong |

| C-Br Stretch | Alkyl Bromide | 650 - 550 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. horiba.com It is particularly sensitive to non-polar and symmetric molecular vibrations. mdpi.com The Raman spectrum of 2-bromoethyl formate would provide additional structural confirmation.

The C=O stretching vibration would also be present in the Raman spectrum, though its intensity relative to other bands may differ from the IR spectrum. researchgate.net The C-Br stretch is typically a strong scatterer in Raman spectroscopy, yielding a distinct peak. Symmetrical C-H and C-C bond vibrations within the ethyl backbone would also be readily observable. mdpi.com The combination of IR and Raman data provides a more complete picture of the molecule's vibrational properties. researchgate.net

Table 5: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Aliphatic (-CH₂-) | 2980 - 2850 | Strong |

| C=O Stretch | Formate Ester | 1725 - 1705 | Medium |

| C-C Stretch | Alkyl | 900 - 800 | Medium |

| C-Br Stretch | Alkyl Bromide | 650 - 550 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In its most common form, electron ionization (EI-MS), it also provides structural information through the analysis of fragmentation patterns. whitman.edupharmacy180.com

The mass spectrum of 2-bromoethyl formate would exhibit a characteristic molecular ion (M•+) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) at m/z 154 and 156. wpmucdn.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Common fragmentation pathways for esters and alkyl halides would be expected: libretexts.orglibretexts.org

Loss of a bromine radical (•Br): This would result in a fragment ion at m/z 75 ([C₃H₅O₂]⁺).

Alpha-cleavage: Cleavage of the C-O single bond can lead to the formation of the [CH₂CH₂Br]⁺ ion (m/z 107/109) or the [OCHO]⁺ ion.

Further fragmentation: The initial fragments can undergo further decomposition. For example, the [CH₂CH₂Br]⁺ ion can lose ethylene (B1197577) (C₂H₄) to give HBr⁺ (m/z 80/82). Cleavage of the C-C bond can produce [CH₂Br]⁺ (m/z 93/95) and [CH₂OCHO]⁺ (m/z 59) fragments.

Table 6: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Ion Structure | Description |

| 154 / 156 | [BrCH₂CH₂OCHO]•+ | Molecular Ion (M•+) |

| 109 / 111 | [BrCH₂CH₂]⁺ | Loss of •OCHO |

| 93 / 95 | [CH₂Br]⁺ | C-C bond cleavage |

| 75 | [CH₂CH₂OCHO]⁺ | Loss of •Br |

| 59 | [CH₂OCHO]⁺ | C-C bond cleavage |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a suitable single crystal of "this compound" would be required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of the atoms can be determined. This leads to the absolute determination of the molecular structure, confirming the connectivity and stereochemistry.

While a crystal structure for "this compound" is not present in the Cambridge Structural Database (CSD), cam.ac.ukcam.ac.uk the technique would provide invaluable data, as illustrated by studies on other bromo-containing organic molecules.

In the solid state, molecules of "this compound" would be held together by various intermolecular forces. X-ray crystallography can precisely map these interactions. Given the structure of the molecule, the following interactions could be anticipated:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of the formate group in neighboring molecules.

Hydrogen Bonding: Weak C-H···O hydrogen bonds are likely to be present, where the hydrogen atoms of the ethyl group interact with the oxygen atoms of the formate group.

Dipole-Dipole Interactions: The polar C-Br and C=O bonds would lead to significant dipole-dipole interactions, influencing the crystal packing.

The analysis of these interactions is crucial for understanding the packing of the molecules in the crystal lattice and for the field of crystal engineering.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment. The Hirshfeld surface is generated based on the electron density, and different properties can be mapped onto this surface to highlight and quantify intermolecular contacts.

Chromatographic Analytical Techniques

Various chromatographic techniques are employed for the analysis and purification of "this compound."

Gas Chromatography (GC): As mentioned in the context of GC-MS, GC is a primary tool for assessing the purity of volatile compounds like "this compound." Different types of capillary columns (e.g., polar or non-polar stationary phases) can be used to achieve optimal separation from impurities. The retention time is a key parameter for identification.

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for preparative purification, HPLC can be utilized. A normal-phase or reversed-phase column could be chosen based on the polarity of the compound and the impurities. A UV detector could be used for detection if the compound or its impurities have a suitable chromophore.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique often used to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. A suitable solvent system would be developed to achieve good separation of "this compound" from other components on a TLC plate.

The choice of chromatographic technique depends on the specific analytical or preparative goal.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector | Application |

| GC | DB-5 (non-polar) | Helium | Flame Ionization (FID) or Mass Spectrometer (MS) | Purity assessment, identification |

| HPLC | C18 (reversed-phase) | Acetonitrile/Water | UV or Refractive Index (RI) | Purification, analysis of non-volatile impurities |

| TLC | Silica (B1680970) gel | Hexane/Ethyl Acetate (B1210297) | UV light or chemical stain | Reaction monitoring, rapid purity check |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and performing quantitative analysis of "this compound". Given the compound's structure, a reverse-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture. This setup allows for the effective separation of moderately polar to nonpolar compounds.

The purity of a sample of "this compound" can be determined by separating it from any unreacted starting materials, such as 2-bromoethanol (B42945) and formic acid, or other potential byproducts. The principle of separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. As an ester, "this compound" is less polar than its alcohol precursor, 2-bromoethanol, and will therefore interact more strongly with the nonpolar stationary phase, leading to a longer retention time under typical RP-HPLC conditions.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in the sample chromatogram is then compared to the calibration curve to determine its exact concentration. The selection of the detector is crucial; a UV detector is often suitable if the analyte possesses a chromophore, though for simple esters without strong UV absorption, a Refractive Index (RI) detector may be more appropriate. mnstate.edu

Below are tables detailing a representative set of HPLC conditions and hypothetical retention data for the analysis of "this compound".

Table 1: Representative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

Table 2: Hypothetical Chromatogram Data

| Compound | Retention Time (minutes) | Relative Peak Area (%) |

|---|---|---|

| Formic Acid | 2.1 | 1.5 (Impurity) |

| 2-Bromoethanol | 3.5 | 2.0 (Impurity) |

| This compound | 7.8 | 96.5 (Main Compound) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of "this compound". umass.edunih.gov The synthesis is typically achieved through the Fischer esterification of 2-bromoethanol with formic acid, catalyzed by a strong acid. masterorganicchemistry.commasterorganicchemistry.com

TLC allows for the qualitative assessment of the consumption of reactants and the formation of the product over time. libretexts.org The separation on a TLC plate is based on the principle of adsorption chromatography, where the components of a mixture are separated based on their differential affinity for the stationary phase (typically silica gel) and the mobile phase (an organic solvent or solvent mixture). umass.edu

In the context of this synthesis, the starting material, 2-bromoethanol, is an alcohol and is significantly more polar than the product, "this compound", which is an ester. This difference in polarity is the key to their separation on a polar stationary phase like silica gel. reddit.com The more polar compound (2-bromoethanol) will have a stronger interaction with the silica gel and will thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, the less polar product (this compound) will be carried further by the mobile phase, exhibiting a higher Rf value.

To monitor the reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting materials. The disappearance of the spot corresponding to 2-bromoethanol and the appearance and intensification of a new spot with a higher Rf value indicate the progression of the reaction toward the desired product.

Table 3: Representative TLC Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (4:1, v/v) |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate solution |

Table 4: Hypothetical TLC Results for Reaction Monitoring

| Compound | Polarity | Expected Rf Value | Observation |

|---|---|---|---|

| 2-Bromoethanol (Starting Material) | High | ~0.25 | Spot diminishes over time |

| This compound (Product) | Low | ~0.60 | New spot appears and intensifies over time |

Computational Chemistry and Theoretical Modeling of 2 Bromoethyl Formate

Quantum Mechanical (QM) Studies

Quantum mechanical methods are based on solving the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical investigations.

For 2-bromoethyl formate (B1220265), DFT calculations would be instrumental in determining key molecular properties. These include:

Optimized Molecular Geometry: Predicting the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity.

Energetics: Determining the total electronic energy, which allows for the comparison of the relative stabilities of different isomers or conformers.

Spectroscopic Predictions: Simulating vibrational spectra (infrared and Raman) and NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

A DFT study on a related compound, ethyl formate, successfully characterized its thermal elimination reaction, identifying minima and transition states on the potential energy surface. acs.org Such studies often employ various functionals, like B3LYP, to analyze how the choice of method influences the results, particularly in describing the concertedness of a reaction. acs.org

Table 1: Hypothetical DFT-Calculated Properties for 2-Bromoethyl Formate This table illustrates the type of data a DFT study would generate. The values are not based on actual calculations for 2-bromoethyl formate.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Electronic Energy | Value in Hartrees | Indicates molecular stability. |

| HOMO-LUMO Gap | Value in eV | Relates to electronic excitability and chemical reactivity. |

| Dipole Moment | Value in Debye | Indicates molecular polarity. |

| Key Vibrational Frequencies (e.g., C=O stretch) | Value in cm-1 | Aids in the interpretation of experimental IR spectra. |

Ab initio methods are quantum chemistry calculations based directly on theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), can provide highly accurate results, often considered the "gold standard" in computational chemistry, though they are more computationally demanding than DFT.

For 2-bromoethyl formate, high-accuracy ab initio calculations would be employed to:

Benchmark DFT Results: Validate the geometries, energies, and other properties obtained from more cost-effective DFT methods.

Obtain Accurate Reaction Energetics: Calculate reaction energies and activation barriers with high precision, which is crucial for understanding reaction kinetics. For instance, studies on the decomposition of methyl formate have used ab initio methods to determine which reaction pathways are most favorable energetically. researchgate.net

Investigate Weak Interactions: Accurately model non-covalent interactions, which might be important in conformational preferences or intermolecular interactions.

In a study of ethyl formate, both ab initio MP2 and DFT methods were used to investigate a thermal elimination process, highlighting how different levels of theory can provide converging or diverging descriptions of the reaction mechanism and transition state geometry. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations compute the time evolution of a system of interacting atoms or molecules by integrating Newton's equations of motion. youtube.com This method provides insights into the dynamic behavior of molecules.

A molecule like 2-bromoethyl formate can exist in various conformations due to the rotation around its single bonds. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This analysis is vital for understanding which shapes the molecule is likely to adopt and how its flexibility influences its properties and interactions. The simulation tracks the trajectory of all atoms over time, revealing the accessible conformational space.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules surrounding 2-bromoethyl formate, allowing for the study of:

Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation of specific interactions like hydrogen bonds.

Dynamic Properties: How the solvent affects the conformational flexibility and dynamics of the solute molecule.

Thermodynamic Properties: Calculating properties such as the free energy of solvation, which is critical for understanding solubility and partitioning behavior.

Mechanistic Modeling and Reaction Pathway Simulation

Theoretical modeling is a powerful approach to elucidate reaction mechanisms, identify intermediates and transition states, and calculate activation energies.

For 2-bromoethyl formate, this could involve modeling reactions such as hydrolysis or nucleophilic substitution. By mapping the potential energy surface, computational chemists can trace the lowest energy path from reactants to products.

For example, DFT calculations have been used to detail the acid-catalyzed esterification reaction to form ethyl acetate (B1210297). nih.gov These studies optimized the structures of reactants, intermediates, transition states, and products to map out the entire reaction pathway and identify the rate-determining step by comparing the energy barriers of each elementary step. nih.gov Similarly, theoretical studies on the unimolecular decomposition of methyl formate have shown the existence of competing parallel reaction pathways, which would be difficult to distinguish through experiment alone. researchgate.net Such an approach for 2-bromoethyl formate would provide a detailed, molecular-level understanding of its chemical reactivity.

Prediction of Transition State Geometries and Reaction Barriers

In the realm of chemical reactions, the transition state represents a fleeting, high-energy configuration of atoms that exists as reactants are converted into products. mit.edu The geometry of this state and the energy required to reach it, known as the reaction barrier or activation energy, are critical determinants of a reaction's rate and feasibility. chemrxiv.org

Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction. chemrxiv.orgchemrxiv.orgbohrium.com This allows for the identification and characterization of transition state structures. For a hypothetical reaction involving 2-bromoethyl formate, such as a nucleophilic substitution, computational chemists would model the approach of the nucleophile and the departure of the bromide leaving group. By systematically varying the geometric parameters (bond lengths and angles), they can locate the saddle point on the potential energy surface that corresponds to the transition state. chemrxiv.org

Once the transition state geometry is optimized, its energy can be calculated. The difference in energy between the reactants and the transition state provides the reaction barrier. chemrxiv.orgrsc.org This information is invaluable for understanding reaction kinetics and can guide the design of experiments to favor certain reaction pathways. Recent advancements in machine learning are also being explored to accelerate the prediction of transition state geometries, reducing the computational cost associated with traditional quantum mechanical calculations. chemrxiv.orgbohrium.com

Below is an illustrative data table showcasing the type of information that would be generated from a computational study on a hypothetical reaction of 2-bromoethyl formate.

| Reaction Coordinate | Key Interatomic Distances (Å) | Calculated Energy (kcal/mol) |

| Reactants | C-Br: 1.95, C-Nu: >3.5 | 0.0 |

| Transition State | C-Br: 2.20, C-Nu: 2.10 | +25.3 |

| Products | C-Br: >3.5, C-Nu: 1.45 | -15.8 |

| Note: This data is hypothetical and for illustrative purposes only. |

Elucidation of Catalyst-Substrate Interactions

Theoretical modeling is a key approach to understanding how catalysts function by providing detailed insights into the interactions between a catalyst and a substrate, such as 2-bromoethyl formate. tdl.orgproquest.com These computational studies can reveal the nature of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which are crucial for the binding of the substrate to the catalyst's active site and for the subsequent lowering of the reaction's activation energy. acs.org

By constructing a computational model of the catalyst-substrate complex, researchers can analyze the electronic structure and geometry of the system. researchgate.net Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly useful for studying large systems like enzymes, where the catalytically active region is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are described by more computationally efficient molecular mechanics force fields. nih.gov

These models can identify the specific amino acid residues or metal centers within a catalyst that are responsible for stabilizing the transition state of a reaction involving 2-bromoethyl formate. acs.org The insights gained from these theoretical investigations can guide the rational design of more efficient and selective catalysts. tdl.org

Molecular Docking Studies of Derivatives (Focus on Methodological Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. nih.govijcap.innih.gov This method is widely employed in drug discovery and materials science to screen for potential interactions and to understand the basis of molecular recognition. chemrxiv.orgresearchgate.net When studying derivatives of 2-bromoethyl formate, molecular docking can be a powerful tool to predict their binding affinity and mode to a specific biological target.

The methodology of a typical molecular docking study involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the receptor protein is obtained, often from experimental sources like X-ray crystallography or NMR spectroscopy. ijcap.in This structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The derivative of 2-bromoethyl formate (the ligand) is also prepared by generating its 3D structure and optimizing its geometry. chemrxiv.org

The Docking Algorithm: A search algorithm is used to explore the vast conformational space of the ligand within the defined binding site of the receptor. nih.govijcap.in This involves systematically sampling different positions, orientations, and conformations of the ligand.

Scoring Function: Each generated pose of the ligand is evaluated by a scoring function, which estimates the binding free energy of the protein-ligand complex. nih.govchemrxiv.org Scoring functions are mathematical models that account for various energetic contributions, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The pose with the best score is predicted to be the most favorable binding mode. nih.gov

The results of a molecular docking study are typically presented in a table that includes the binding affinity (often as a negative value, where a more negative value indicates stronger binding) and details of the key interactions observed between the ligand and the receptor.

Below is an example of a data table that might be generated from a molecular docking study of 2-bromoethyl formate derivatives.

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | -7.2 | Tyr123, Phe256, Arg301 |

| Derivative B | -6.8 | Tyr123, Leu250 |

| Derivative C | -8.1 | Tyr123, Phe256, Arg301, Asp150 |

| Note: This data is hypothetical and for illustrative purposes only. |

Environmental Research on Bromoethyl Formates: Mechanistic and Theoretical Considerations

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 2-bromoethyl formate (B1220265), the primary abiotic pathways are hydrolysis and photolysis, which involve the cleavage of the ester linkage and the carbon-bromine bond, respectively.

The hydrolysis of 2-bromoethyl formate involves the reaction with water, leading to the cleavage of the ester bond to form 2-bromoethanol (B42945) and formic acid. Like other simple esters, this process can be catalyzed by acid or base, or it can proceed under neutral conditions, albeit at a slower rate. youtube.com

The reaction mechanism is generally a nucleophilic acyl substitution.

Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the 2-bromoethoxide leaving group. This is typically a rapid, second-order reaction. chemrxiv.org

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This pathway is reversible and typically slower than base-catalyzed hydrolysis.

Neutral Hydrolysis: At neutral pH, water itself acts as the nucleophile. This reaction is generally much slower than the acid- or base-catalyzed pathways.

Table 1: Comparison of Hydrolysis Kinetic Parameters for Analogous Esters| Ester Compound | Condition | Rate Constant (k) | Notes |

|---|---|---|---|

| Ethyl Acetate (B1210297) | Alkaline | ~6.5 L mol⁻¹ min⁻¹ (25°C) | Standard reference for simple ester hydrolysis. youtube.com |

| Ethyl-2-bromoisobutyrate | Alkaline, Two-Phase Medium | Rate depends significantly on temperature and catalyst. | Demonstrates sequential hydrolysis of ester and C-Br bonds. researchgate.net |

| p-Nitrophenyl 2-bromoacetate | pH-dependent | Complex kinetics involving competing aminolysis. | Illustrates influence of leaving group and substituents. beilstein-journals.org |